2-Methyl-4-isothiazolin-3-one hydrochloride
Overview
Description
2-Methyl-4-isothiazolin-3-one hydrochloride is a potent biocide derived from the isothiazolinone family. It is recognized for its broad-spectrum antifungal and antimicrobial properties. This compound is extensively used in various industries, including cosmetics, personal care products, and industrial applications, due to its effectiveness in controlling microbial growth .
Mechanism of Action
Target of Action
2-Methyl-4-isothiazolin-3-one hydrochloride, also known as Methylisothiazolinone hydrochloride (MIT), primarily targets protein synthesis . It interferes with the normal functioning of proteins, which play a crucial role in various cellular processes.
Mode of Action
MIT interferes with protein synthesis, leading to a disruption in the normal functioning of cells . This interference can lead to cell death, particularly in microbial cells, making MIT an effective biocide and preservative .
Biochemical Pathways
For instance, it has been used to study the effects of tyrosine phosphorylation on focal adhesion kinase (FAK) activity in the development of neural axons and dendrites .
Pharmacokinetics
Given its use as a preservative in personal care products, it is likely that mit can be absorbed through the skin
Result of Action
MIT is a skin sensitizer known to cause contact dermatitis and allergy . It is extensively used in the cosmetic industry as a preservative . MIT is a neurotoxin and its prolonged exposure may lead to neuronal death and inhibition of neurite outgrowth .
Action Environment
The action of MIT can be influenced by various environmental factors. For instance, its effectiveness as a preservative can be affected by the pH, temperature, and other characteristics of the product it is used in . Additionally, the presence of other ingredients in a product can influence the stability and efficacy of MIT .
Biochemical Analysis
Biochemical Properties
2-Methyl-4-isothiazolin-3-one hydrochloride plays a significant role in biochemical reactions due to its ability to interfere with protein synthesis. It interacts with various enzymes, proteins, and other biomolecules, leading to its biocidal effects. One of the key interactions is with tyrosine phosphorylation on focal adhesion kinase (FAK) activity, which is crucial for the development of neural axons and dendrites . Additionally, this compound is known to cause contact dermatitis and allergy, indicating its interaction with skin proteins and immune response pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It acts as a cytotoxic substance, particularly affecting bronchial epithelial cells (BEAS-2B cells) and inducing apoptotic cell death . This compound also influences cell signaling pathways, such as tyrosine phosphorylation, which impacts the activity of focal adhesion kinase (FAK) and the development of neural structures . Furthermore, prolonged exposure to this compound can lead to neuronal death and inhibition of neurite outgrowth, highlighting its neurotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It interferes with protein synthesis, which is a critical aspect of its biocidal action . The compound’s ability to inhibit tyrosine phosphorylation on focal adhesion kinase (FAK) activity further elucidates its role in disrupting cellular processes . Additionally, this compound can cause changes in gene expression, contributing to its cytotoxic and neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to neuronal death and inhibition of neurite outgrowth . The temporal effects also include its impact on protein synthesis and tyrosine phosphorylation, which are essential for understanding its biocidal and cytotoxic properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may effectively control microbial growth without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, including neuronal death and inhibition of neurite outgrowth . These dosage-dependent effects are critical for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role in inhibiting protein synthesis and tyrosine phosphorylation highlights its impact on metabolic flux and metabolite levels . The compound’s ability to interfere with these pathways contributes to its biocidal and cytotoxic properties, making it a potent antimicrobial agent.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in various applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are vital for understanding how this compound exerts its biocidal and cytotoxic effects at the cellular level.
Preparation Methods
The synthesis of 2-Methyl-4-isothiazolin-3-one hydrochloride involves several steps. One common method includes the reaction of N, N’-dimethyl-3,3’-dithiopropionamide with chlorine in the presence of methylene dichloride and potassium iodide. The reaction is carried out at a temperature of 5-15°C, followed by filtration and neutralization with sodium bicarbonate to obtain the final product . Industrial production methods often involve similar synthetic routes but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
2-Methyl-4-isothiazolin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly with thiol-containing compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
2-Methyl-4-isothiazolin-3-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a preservative in various chemical formulations to prevent microbial contamination.
Comparison with Similar Compounds
2-Methyl-4-isothiazolin-3-one hydrochloride is often compared with other isothiazolinone derivatives, such as:
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its similar biocidal properties but with a chlorine atom that enhances its antimicrobial activity.
1,2-Benzisothiazol-3(2H)-one: Another isothiazolinone derivative used as a preservative with a different chemical structure.
2-Octyl-4-isothiazolin-3-one: Used in industrial applications for its strong antifungal properties. The uniqueness of this compound lies in its balance of efficacy and safety, making it a preferred choice in various applications.
Properties
IUPAC Name |
2-methyl-1,2-thiazol-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS.ClH/c1-5-4(6)2-3-7-5;/h2-3H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXPQSRCFCPWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CS1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2682-20-4 (Parent) | |
Record name | Methylisothiazolinone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1040740 | |
Record name | 2-Methyl-3-isothiazolone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57264362 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26172-54-3 | |
Record name | 2-Methyl-4-isothiazolin-3-one hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26172-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylisothiazolinone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Isothiazolone, 2-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-3-isothiazolone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2H-isothiazol-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-4-ISOTHIAZOLIN-3-ONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G9PNZ5P41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the alkali metal iodide catalyst in the synthesis of 2-methyl-4-isothiazolin-3-one?
A1: The research article highlights the use of an alkali metal iodide catalyst as a key factor in achieving high purity (>99.9%) 2-methyl-4-isothiazolin-3-one []. While the specific mechanism is not detailed in the abstract, it suggests that the catalyst plays a crucial role in increasing the reaction yield and overall efficiency of the synthesis process. This is significant for industrial production as it implies a more cost-effective and environmentally friendly approach compared to methods requiring additional purification steps.
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